2-methyl-1H-indole-3-carbaldehyde oxime
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Overview
Description
2-methyl-1H-indole-3-carbaldehyde oxime is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals. The oxime functional group in this compound adds to its versatility, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
It is known that 1h-indole-3-carbaldehyde and its derivatives, which include 2-methyl-1h-indole-3-carbaldehyde oxime, are essential and efficient chemical precursors for generating biologically active structures .
Mode of Action
It is known that indole derivatives play a significant role in cell biology and are used for the treatment of various disorders in the human body . The insertion of a nitric oxide releasing group (oxime) can offer a method to decrease the cardiovascular side effects of selective COX-2 inhibitors .
Biochemical Pathways
It is known that derivatives of indole-3-carbaldehyde are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile .
Result of Action
It is known that indole derivatives show various biologically vital properties .
Biochemical Analysis
Biochemical Properties
2-Methyl-1H-indole-3-carbaldehyde oxime interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . This compound is involved in the biosynthesis of defense-related indolic compounds .
Cellular Effects
The cellular effects of this compound are diverse and significant. It has been found to exhibit various biologically vital properties, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It is known to undergo C–C and C–N coupling reactions and reductions . Furthermore, it acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22 which facilitates mucosal reactivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the total accumulation level of this compound is similar to that of camalexin in response to silver nitrate treatment .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . It is also involved in the biosynthesis of defense-related indolic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-indole-3-carbaldehyde oxime typically involves the following steps:
Formation of 2-methyl-1H-indole-3-carbaldehyde: This can be achieved through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H-indole-3-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
Nitrile oxides: Formed through oxidation of the oxime group.
Amines: Formed through reduction of the oxime group.
Substituted indoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-methyl-1H-indole-3-carbaldehyde oxime has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde oxime: Lacks the methyl group at the 2-position, which can affect its reactivity and biological activity.
2-methyl-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of an oxime, leading to different chemical properties and applications.
2-methyl-1H-indole-3-carbaldehyde: The precursor to the oxime, lacking the oxime functional group.
Uniqueness
2-methyl-1H-indole-3-carbaldehyde oxime is unique due to the presence of both the indole and oxime functional groups, which confer distinct chemical reactivity and biological activity. The methyl group at the 2-position also influences its properties, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(NE)-N-[(2-methyl-1H-indol-3-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-9(6-11-13)8-4-2-3-5-10(8)12-7/h2-6,12-13H,1H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYOPAGSFBPNBS-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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